molecular formula C20H20F2N8O5 B1207231 2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid CAS No. 34378-64-8

2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid

Cat. No.: B1207231
CAS No.: 34378-64-8
M. Wt: 490.4 g/mol
InChI Key: WLGUDGOIFDAKHG-LBPRGKRZSA-N
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Description

2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid is a complex organic compound that features a glutamic acid backbone with a substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid typically involves the alkylation of diethyl N-(4-methylamino)benzoylglutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent. The resulting product is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with various enzymes and proteins. It serves as a model compound for understanding enzyme-substrate interactions and protein folding mechanisms.

Medicine

In medicine, 2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain types of cancer due to its ability to inhibit specific enzymes involved in cell proliferation .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds .

Mechanism of Action

The mechanism of action of 2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid involves its interaction with dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of purines and pyrimidines, leading to a reduction in DNA, RNA, and protein synthesis. This mechanism is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known antineoplastic agent with a similar mechanism of action.

    Aminopterin: An older compound with similar properties but higher toxicity.

    Pemetrexed: Another antifolate drug used in cancer treatment.

Uniqueness

What sets 2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid apart is its specific substitution pattern on the benzoyl group, which may confer unique binding properties and potentially lower toxicity compared to similar compounds .

Properties

CAS No.

34378-64-8

Molecular Formula

C20H20F2N8O5

Molecular Weight

490.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3,5-difluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20F2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)

InChI Key

WLGUDGOIFDAKHG-LBPRGKRZSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3F)C(=O)N[C@@H](CCC(=O)O)C(=O)O)F

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3F)C(=O)NC(CCC(=O)O)C(=O)O)F

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3F)C(=O)NC(CCC(=O)O)C(=O)O)F

Synonyms

3',5'-difluoromethotrexate
3',5'-F2MTX

Origin of Product

United States

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